3-[1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, an imidazolidine-2,4-dione core, and a 4-fluoro-2-methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the imidazolidine-2,4-dione core. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Imidazolidine-2,4-dione Core: This step often involves the reaction of urea derivatives with suitable electrophiles.
Attachment of the 4-fluoro-2-methylbenzenesulfonyl Group: This is typically done via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary, but common reagents include halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Biological Studies: It can be used to study the effects of fluorinated sulfonyl groups on biological systems.
Industrial Chemistry: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 3-[1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The fluorinated sulfonyl group is known to enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring and imidazolidine-2,4-dione core contribute to the overall stability and specificity of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with the pyrrolidine ring.
Imidazolidine-2,4-dione Derivatives: Other compounds with the imidazolidine-2,4-dione core include barbiturates and hydantoins.
Fluorinated Sulfonyl Compounds: Similar compounds include those with fluorinated sulfonyl groups, which are known for their enhanced biological activity.
Uniqueness
The uniqueness of 3-[1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione lies in its combination of these three distinct structural features, which together confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-9-6-10(15)2-3-12(9)23(21,22)17-5-4-11(8-17)18-13(19)7-16-14(18)20/h2-3,6,11H,4-5,7-8H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJGJRDSGUAMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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